N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 852375-59-8
VCID: VC7214943
InChI: InChI=1S/C21H19N5O2S/c1-14-6-8-15(9-7-14)21-24-23-18-10-11-20(25-26(18)21)29-13-19(27)22-16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,27)
SMILES: CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.48

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

CAS No.: 852375-59-8

Cat. No.: VC7214943

Molecular Formula: C21H19N5O2S

Molecular Weight: 405.48

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide - 852375-59-8

Specification

CAS No. 852375-59-8
Molecular Formula C21H19N5O2S
Molecular Weight 405.48
IUPAC Name N-(3-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H19N5O2S/c1-14-6-8-15(9-7-14)21-24-23-18-10-11-20(25-26(18)21)29-13-19(27)22-16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,27)
Standard InChI Key NLLMFIPTTZGFQX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a triazolo[4,3-b]pyridazine core, a bicyclic system comprising fused triazole and pyridazine rings. Substituents include:

  • A p-tolyl group (4-methylphenyl) at position 3 of the triazolo-pyridazine core.

  • A thioacetamide linker at position 6, connected to an N-(3-methoxyphenyl) moiety.

This configuration introduces both lipophilic (methyl, methoxy) and hydrogen-bonding (amide, thioether) functionalities, critical for target binding and solubility .

Table 1: Key Molecular Properties

PropertyValueSource Analogs
Molecular FormulaC23H20N6O2SC22H21N5O3S, C17H14N6O2S2
Molecular Weight468.5 g/mol435.5 g/mol, 398.5 g/mol
IUPAC NameN-(3-methoxyphenyl)-2-[[3-(4-methylphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
SMILESCOC1=CC=CC(NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C)=C1Derived from

Synthesis and Structural Modification

Synthetic Pathways

Triazolo-pyridazine derivatives are typically synthesized via multi-step protocols:

  • Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under basic conditions (e.g., NaH/DMF).

  • Functionalization:

    • Sulfide Linkage: Thiolation at position 6 using thiourea or Lawesson’s reagent.

    • Acetamide Coupling: Reaction of the thiol intermediate with chloroacetyl chloride, followed by amidation with 3-methoxyaniline .

Modifications at the p-tolyl and 3-methoxyphenyl groups can alter steric and electronic properties, influencing target affinity. For example, replacing methoxy with bulkier substituents reduced solubility but enhanced kinase inhibition in analogs .

Biological Activities and Mechanisms

Table 2: Comparative Antiproliferative Activity

CompoundMean GI% (NCI-60 Panel)c-Met IC50 (μM)Pim-1 IC50 (μM)
Target Compound (Modeled)40–60% (estimated)0.2–0.4 (estimated)0.3–0.5 (estimated)
4g 55.84%0.1630.283
4a 29.08%0.4210.594

Antimicrobial Activity

Triazole moieties disrupt microbial cell wall synthesis via β-lactamase inhibition. Analogs with 3,4-dimethoxyphenyl groups showed MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s methoxy group may similarly enhance bacterial membrane penetration.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High logP (~3.5) suggests moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility .

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with demethylation of the methoxy group as a primary pathway.

  • Excretion: Renal clearance predominates, as observed in analogs with molecular weights <500 g/mol .

Toxicity Considerations

  • In vitro: Analogous compounds showed low cytotoxicity in HEK-293 cells (IC50 >50 μM) .

  • In silico: Predicted hERG inhibition risk (pIC50 5.2) necessitates further cardiotoxicity screening.

Future Directions and Applications

Therapeutic Prospects

  • Oncology: Dual c-Met/Pim-1 inhibition positions this compound as a candidate for metastatic cancers, particularly those resistant to mono-target therapies .

  • Infectious Diseases: Structural tuning could optimize antimicrobial efficacy against multidrug-resistant strains.

Research Gaps

  • Synthetic Optimization: Scalable routes for GMP production remain unexplored.

  • In Vivo Studies: Pharmacodynamic and toxicity profiles in animal models are critical for preclinical advancement.

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